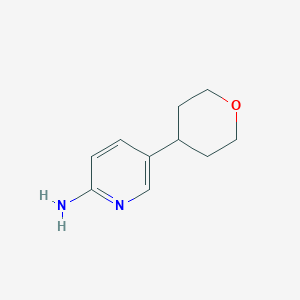

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCBKXCKSDVHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran intermediates. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent under an inert atmosphere . The reaction is carried out at low temperatures to ensure the selective reduction of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Formation of N-alkyl or N-acyl pyridine derivatives.

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Pyridin-2-amine Derivatives with Piperazine/Morpholine Substituents

Compound : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine ()

- Structure : Pyrimidin-2-amine core with a 4-methylpiperazine substituent at the 5-position.

- Key Differences :

- Synthetic Accessibility : Prepared via Buchwald-Hartwig coupling, a common method for introducing amine substituents .

Compound : 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine ()

- Structure : Morpholine substituent at the 5-position of pyridin-2-amine.

- Key Differences: The rigid morpholine ring improves stereochemical control but reduces conformational flexibility compared to THP.

THP-Containing Compounds with Varied Cores

Compound 11b : 5-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(THP-4-yl)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine ()

- Structure : Triazine core linked to THP and a bicyclic amine.

- Key Advantages :

- Pharmacological Data :

Compound : 7-Methoxy-4-(THP-4-yl)thiazolo[5,4-c]pyridin-2-amine ()

- Structure : Thiazolo-pyridine fused core with THP and methoxy groups.

- Methoxy group may enhance solubility but could be susceptible to oxidative metabolism .

Brominated and Alkylated Analogs

Compound : 5-Bromo-N-methyl-N-(THP-4-ylmethyl)pyridin-2-amine ()

- Structure : Bromine at the 5-position and N-methyl-THP-methyl group.

- Key Differences: Bromine increases molecular weight and may improve halogen bonding with targets.

Triazine and Indole Derivatives

Compound : 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(THP-4-yl)-1H-indole-7-amine ()

- Structure : Indole core with THP and sulfonamide groups.

- Key Differences: The indole scaffold enables planar stacking interactions, while the sulfonamide enhances acidity for salt formation. THP improves solubility compared to non-heterocyclic substituents .

Compound: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine ()

- Structure : Difluoromethyl and dual morpholine substituents on a triazine-pyridine hybrid.

- Key Differences :

Structural and Pharmacokinetic Comparison Table

Key Research Findings

- Metabolic Stability : THP-containing compounds (e.g., 11b) exhibit superior stability compared to morpholine or piperazine analogs due to reduced oxidative metabolism .

- Bioavailability : THP’s balanced lipophilicity enhances brain penetration, as seen in 11b, which achieved high plasma and brain concentrations in rats .

- Synthetic Flexibility : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables diverse substitutions on pyridin-2-amine cores, facilitating SAR studies .

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and its inhibitory effects on specific biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors involved in immune responses.

1. Inhibition of Tyrosine Kinase 2 (Tyk2)

One of the primary biological activities of this compound is its inhibitory action on Tyk2, a member of the Janus kinase family. Tyk2 plays a crucial role in cytokine signaling pathways that are implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The inhibition of Tyk2 by this compound has been associated with reduced cytokine production, which can mitigate the inflammatory responses characteristic of these conditions .

Table 1: Summary of Biological Activities

| Activity | Target | Disease Association | Reference |

|---|---|---|---|

| Tyk2 Inhibition | Tyk2 | Psoriasis, Rheumatoid Arthritis | |

| Cytokine Modulation | IL-6, IL-12 | Autoimmune Disorders | |

| Antiviral Potential | SARS-CoV2 Mpro | COVID-19 |

2. Cytokine Modulation

The compound has also been shown to modulate the expression of key cytokines such as IL-6 and IL-12, which are critical in mediating inflammatory responses. By inhibiting Tyk2, this compound can effectively reduce the levels of these pro-inflammatory cytokines, thereby providing a therapeutic benefit in conditions characterized by excessive inflammation .

Case Study 1: Autoimmune Disease Treatment

In preclinical studies, compounds similar to this compound have demonstrated significant efficacy in models of autoimmune diseases. For example, a study involving a murine model of rheumatoid arthritis showed that administration of Tyk2 inhibitors resulted in decreased clinical scores and histological improvements in joint inflammation . This suggests that targeting Tyk2 could be a promising strategy for treating autoimmune conditions.

Case Study 2: Antiviral Activity Against SARS-CoV2

Recent investigations into the antiviral properties of related pyridine derivatives have indicated that they can inhibit viral replication by targeting the main protease (Mpro) of SARS-CoV2. Compounds exhibiting structural similarities to this compound showed promising results with significant inhibition percentages during the replication phase of the virus . This highlights the potential dual utility of this compound in both autoimmune and viral contexts.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : By binding to Tyk2, it prevents its activation and subsequent signaling cascades that lead to cytokine production.

- Reduction of Inflammatory Mediators : The compound's ability to lower levels of inflammatory cytokines contributes to its therapeutic effects in autoimmune diseases.

- Antiviral Mechanism : The inhibition of viral proteases may disrupt viral replication cycles, providing a mechanism for its potential use against viral infections like COVID-19.

Q & A

Q. What are the common synthetic routes for 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A feasible synthetic route involves nucleophilic substitution or coupling reactions. For example, tetrahydropyran derivatives can be synthesized via Mitsunobu reactions or catalytic hydrogenation of pyran precursors . Key reagents include:

- Reduction : Lithium aluminum hydride (LiAlH4) in anhydrous solvents for selective amine formation .

- Coupling : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to introduce the pyridin-2-amine moiety .

Optimization requires monitoring reaction temperature (typically 80–120°C) and solvent polarity. For example, tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and hydrogen bonding patterns (e.g., intramolecular NH···N interactions in the pyridine ring) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing. For tetrahydropyran derivatives, space groups like P212121 are common, with unit cell parameters a = 15.479 Å, b = 7.1217 Å, c = 11.7802 Å .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 277.35 g/mol for related pyridine derivatives) .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation .

- Waste Disposal : Neutralize acidic/basic residues before transferring to certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyridine derivatives, LUMO energies often correlate with susceptibility to SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like DMF stabilize transition states in coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and IR spectroscopy. For example, NH stretches in pyridin-2-amine appear at 3350–3450 cm<sup>−1</sup> .

- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to confirm amine group connectivity in complex spectra .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I) or Ru(II) catalysts (e.g., BINAP ligands) to achieve enantiomeric excess >90% .

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution of racemic mixtures .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Replace column chromatography with recrystallization or distillation for cost-effective scale-up. For example, hexane/ethyl acetate mixtures recrystallize tetrahydropyran intermediates .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.